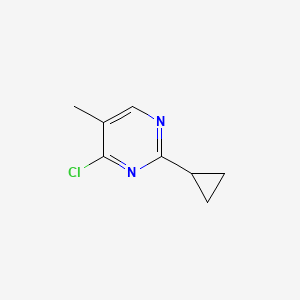
5-(azidomethyl)-1,3-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole: is a chemical compound with the following structural formula:
CH3−N3
|
CH3−C(N2H3)−N−CH3
This compound contains an azide group (N₃) attached to a pyrazole ring. The pyrazole ring consists of two nitrogen atoms and three carbon atoms, forming a five-membered heterocyclic structure. The azide functional group makes it a versatile reagent for click chemistry reactions.
Vorbereitungsmethoden
a. Synthetic Routes
The synthesis of 5-(azidomethyl)-1,3-dimethyl-1H-pyrazole involves several methods. Here are two common approaches:
-
Azidation of Methylpyrazole:
- Start with 1,3-dimethylpyrazole (a commercially available compound).
- React it with sodium azide (NaN₃) in a suitable solvent (e.g., DMF or DMSO) under mild conditions.
- The azide group replaces one of the methyl groups, yielding the desired compound.
-
Azidomethylation of Pyrazole:
- Begin with pyrazole itself.
- Treat it with formaldehyde (HCHO) and sodium azide in the presence of a base (such as NaOH or KOH).
- The azidomethyl group is introduced onto the pyrazole ring.
b. Industrial Production Methods
The industrial production of this compound typically involves large-scale reactions using optimized conditions. specific industrial methods may vary based on proprietary processes employed by manufacturers.
Analyse Chemischer Reaktionen
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole can participate in various chemical reactions:
Click Chemistry Reactions:
Substitution Reactions:
Other Transformations:
Wissenschaftliche Forschungsanwendungen
5-(Azidomethyl)-1,3-dimethyl-1H-pyrazole finds applications in various fields:
Chemical Biology:
Medicinal Chemistry:
Materials Science:
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. its azide group allows it to participate in bioorthogonal reactions, enabling selective labeling and tracking of biomolecules.
Vergleich Mit ähnlichen Verbindungen
While 5-(azidomethyl)-1,3-dimethyl-1H-pyrazole is unique due to its azide functionality, similar compounds include other azidomethyl-substituted heterocycles and clickable reagents.
Remember that this compound’s versatility lies in its azide group, making it a valuable tool in chemical research and beyond.
Eigenschaften
Molekularformel |
C6H9N5 |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
5-(azidomethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C6H9N5/c1-5-3-6(4-8-10-7)11(2)9-5/h3H,4H2,1-2H3 |
InChI-Schlüssel |
LFRZTHSNCOPBMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CN=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
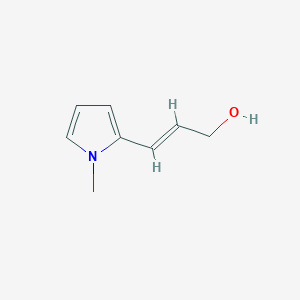


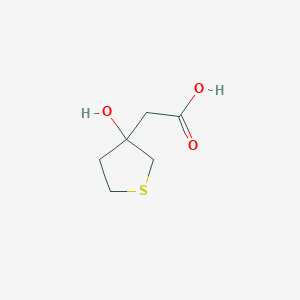


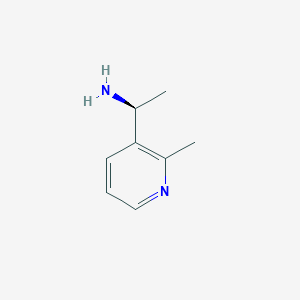
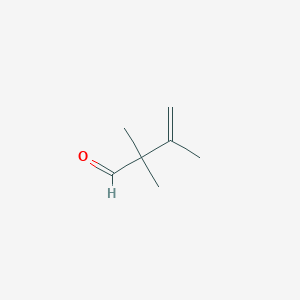

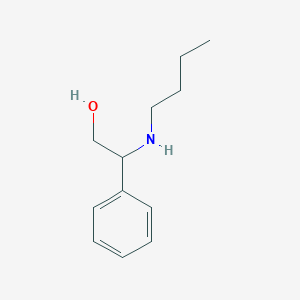
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)
